molecular formula C19H15NO5 B339079 2-(1-NAPHTHYL)-2-OXOETHYL 2-[(2-FURYLCARBONYL)AMINO]ACETATE

2-(1-NAPHTHYL)-2-OXOETHYL 2-[(2-FURYLCARBONYL)AMINO]ACETATE

Cat. No.: B339079
M. Wt: 337.3 g/mol
InChI Key: FEQBPTLYHBZIDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-NAPHTHYL)-2-OXOETHYL 2-[(2-FURYLCARBONYL)AMINO]ACETATE is an organic compound that features a naphthyl group, a furoyl group, and an ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-NAPHTHYL)-2-OXOETHYL 2-[(2-FURYLCARBONYL)AMINO]ACETATE typically involves the reaction of 1-naphthylacetic acid with 2-furoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the naphthylacetic acid to form the desired ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly can be considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(1-NAPHTHYL)-2-OXOETHYL 2-[(2-FURYLCARBONYL)AMINO]ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-NAPHTHYL)-2-OXOETHYL 2-[(2-FURYLCARBONYL)AMINO]ACETATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-NAPHTHYL)-2-OXOETHYL 2-[(2-FURYLCARBONYL)AMINO]ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The ester linkage allows for hydrolysis, releasing active components that can exert biological effects. The naphthyl and furoyl groups contribute to the compound’s ability to interact with hydrophobic and aromatic regions of proteins .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Naphthyl)-2-oxoethyl acetate
  • 2-(1-Naphthyl)-2-oxoethyl (2-thiophenylamino)acetate
  • 2-(1-Naphthyl)-2-oxoethyl (2-pyrrolylamino)acetate

Uniqueness

2-(1-NAPHTHYL)-2-OXOETHYL 2-[(2-FURYLCARBONYL)AMINO]ACETATE is unique due to the presence of both naphthyl and furoyl groups, which provide distinct chemical and biological properties.

Properties

Molecular Formula

C19H15NO5

Molecular Weight

337.3 g/mol

IUPAC Name

(2-naphthalen-1-yl-2-oxoethyl) 2-(furan-2-carbonylamino)acetate

InChI

InChI=1S/C19H15NO5/c21-16(15-8-3-6-13-5-1-2-7-14(13)15)12-25-18(22)11-20-19(23)17-9-4-10-24-17/h1-10H,11-12H2,(H,20,23)

InChI Key

FEQBPTLYHBZIDF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)COC(=O)CNC(=O)C3=CC=CO3

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)COC(=O)CNC(=O)C3=CC=CO3

Origin of Product

United States

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